2-Amino-2-cyclohexylpropanoic acid

Übersicht

Beschreibung

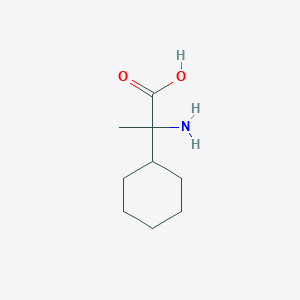

2-Amino-2-cyclohexylpropanoic acid is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane and contains an amino group attached to the second carbon of the cyclohexyl ring, as well as a carboxylic acid group on the same carbon. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: One common synthetic route involves the reaction of cyclohexylacetic acid with ammonia under specific conditions to introduce the amino group. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a series of reactions starting from cyclohexane derivatives. These methods often involve multiple steps, including functional group modifications and purification processes to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as amides or esters.

Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol, resulting in different derivatives.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products Formed:

Oxidation: Amides, esters, and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Alkylated derivatives and other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Amino-2-cyclohexylpropanoic Acid

This compound, also known as (S)-2-amino-3-cyclohexylpropanoic acid, is an amino acid derivative characterized by a cyclohexyl group attached to the alpha carbon of the amino acid backbone. Its molecular formula is with a molecular weight of approximately 171.24 g/mol. This compound is notable for its chiral nature, allowing for the existence of two enantiomers, with the (S)-enantiomer being of particular interest in various scientific fields, including medicinal chemistry and organic synthesis.

Pharmaceutical Chemistry

This compound has garnered attention for its potential applications in pharmaceutical chemistry due to its structural properties that influence biological activity. Research indicates that it may interact with various biological targets, potentially influencing pathways related to neurotransmission and metabolic processes. The cyclohexyl group enhances hydrophobic interactions, which can improve binding affinity to specific receptors or enzymes.

Case Studies

- Neurotransmission Studies : Investigations into how this compound affects neurotransmitter release and receptor binding have shown promising results, suggesting its potential as a therapeutic agent in treating neurological disorders.

- Metabolic Pathways : The compound has been studied for its role as a substrate for enzymes involved in amino acid metabolism, impacting various biochemical pathways. This characteristic makes it a candidate for further investigation in drug development aimed at metabolic diseases.

Organic Synthesis

In organic synthesis, this compound serves as a chiral building block. Its unique structure allows it to participate in various synthetic reactions, leading to the formation of more complex molecules. It is particularly useful in synthesizing compounds with specific stereochemical configurations that are crucial for biological activity.

Synthetic Routes

The synthesis of this compound typically involves chiral starting materials to ensure the correct stereochemistry. Common synthetic routes include:

- Enzymatic Synthesis : Utilizing enzymes that can selectively produce the desired enantiomer from racemic mixtures.

- Chemical Synthesis : Employing traditional organic synthesis techniques involving cyclization and functional group transformations .

Biochemical Research

The compound's ability to influence protein synthesis and metabolic processes highlights its importance in understanding amino acid behavior within biological systems. Studies have focused on its interactions with proteins and enzymes, revealing insights into its mechanisms of action and potential therapeutic uses.

Potential Therapeutic Applications

Given its structural characteristics, this compound may have applications in developing new therapeutic agents targeting specific diseases:

- Cancer Research : The compound's structural analogs have shown cytotoxic activity towards human leukemic cell lines, indicating its potential role in cancer treatment .

- Obesity and Metabolic Disorders : Analogous compounds have been investigated for their effects on appetite regulation and glucose metabolism, suggesting possible applications in obesity management and metabolic disorder therapies .

Wirkmechanismus

The mechanism by which 2-Amino-2-cyclohexylpropanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved can vary, but the compound typically interacts with amino acids and proteins.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-methylpropanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

2-Amino-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: 2-Amino-2-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts different chemical and physical properties compared to its similar compounds. This structural difference can lead to variations in reactivity, stability, and biological activity.

Biologische Aktivität

2-Amino-2-cyclohexylpropanoic acid, also known as (S)-2-amino-3-cyclohexylpropanoic acid, is a chiral amino acid derivative characterized by its cyclohexyl side chain. This compound has garnered attention in biochemical and pharmacological research due to its potential biological activities and interactions with various molecular targets.

- Molecular Formula : CHNO

- Molecular Weight : 171.24 g/mol

- Chirality : Exists as two enantiomers, with the (S)-enantiomer being particularly significant in biological contexts.

The primary biological activity of this compound involves its interaction with specific molecular targets, particularly the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This compound acts as an inhibitor of this channel, influencing several critical biochemical pathways:

- MAPK Signaling Pathway

- Cardiac Muscle Contraction

- Adrenergic Signaling in Cardiomyocytes

- Oxytocin Signaling Pathway

These interactions suggest that this compound may play a role in regulating cellular processes such as muscle contraction and neurotransmitter release, which are vital for maintaining physiological homeostasis.

Biochemical Interactions

Research indicates that this compound interacts with various enzymes and proteins involved in amino acid metabolism. It is believed to act as a substrate for specific enzymes, influencing metabolic pathways critical for cellular function. The compound's unique structure allows it to bind to active sites of enzymes or be transported across cell membranes by specific transporters, thereby modulating cellular signaling and gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is distributed widely through both intravascular and extravascular compartments. Its ability to influence fibrinolysis indicates a potential role in clotting mechanisms, making it a candidate for further investigation in therapeutic applications related to cardiovascular health.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : Investigations have shown that this compound can modulate the activity of amino acid transporters and enzymes involved in metabolic pathways, highlighting its potential role in metabolic disorders.

- Therapeutic Applications : Preliminary research suggests that this compound may have applications in drug development due to its ability to interact with molecular targets involved in various diseases, including cardiovascular conditions.

- Comparative Studies : Comparisons with similar compounds, such as (2R)-2-amino-3-hydroxypropanoic acid and (2R)-2-amino-2-phenylpropanoic acid, reveal that the cyclohexyl group imparts distinct steric and electronic properties that influence biological reactivity and specificity.

Applications in Scientific Research

The unique properties of this compound make it valuable across several fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

- Medicine : Investigated for potential therapeutic properties, particularly in treating metabolic and cardiovascular diseases.

- Industry : Employed in producing various chemical products and materials.

Eigenschaften

IUPAC Name |

2-amino-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOVXILWFIANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-13-8 | |

| Record name | 6635-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.